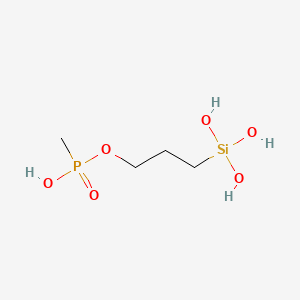
3-(Trihydroxysilyl)propyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trihydroxysilyl)propyl methylphosphonate is a chemical compound with the molecular formula C4H13O6PSi. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is often found in its monosodium salt form and is known for its ability to form hybrid materials with silica.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Trihydroxysilyl)propyl methylphosphonate can be synthesized through a reaction involving the appropriate silane and phosphonate precursors. The reaction typically involves the hydrolysis of a silane compound followed by the addition of a phosphonate group. The process can be carried out under mild thermal aging conditions to obtain the desired product .
Industrial Production Methods
In industrial settings, the compound is often produced in bulk quantities through a xerogel process. This method involves the use of an aqueous solution of the compound, which is then subjected to mild thermal aging to form a phosphonate-rich organosilica layered hybrid material .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trihydroxysilyl)propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to alter the oxidation state of the phosphorus atom.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various organosilica materials, phosphonate derivatives, and hybrid nanoparticles. These products are often used in advanced material science applications .
Aplicaciones Científicas De Investigación
3-(Trihydroxysilyl)propyl methylphosphonate has a wide range of scientific research applications, including:
Biology: Employed in the functionalization of nanoparticles for biological imaging and drug delivery systems.
Medicine: Utilized in the development of hybrid materials for medical diagnostics and therapeutic applications.
Industry: Applied in the production of advanced materials for coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-(Trihydroxysilyl)propyl methylphosphonate involves its ability to form strong bonds with silica and other materials. The compound’s silane group reacts with hydroxyl groups on the surface of silica, forming a stable bond. This interaction allows the compound to act as a coupling agent, enhancing the properties of the resulting hybrid materials .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Aminopropyl)triethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- Tetraethyl orthosilicate
Uniqueness
Compared to these similar compounds, 3-(Trihydroxysilyl)propyl methylphosphonate is unique due to its phosphonate group, which imparts additional functionality and reactivity. This makes it particularly useful in applications requiring strong bonding and stability, such as in the formation of hybrid materials and advanced coatings .
Propiedades
Número CAS |
482371-07-3 |
|---|---|
Fórmula molecular |
C4H13O6PSi |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
methyl(3-trihydroxysilylpropoxy)phosphinic acid |
InChI |
InChI=1S/C4H13O6PSi/c1-11(5,6)10-3-2-4-12(7,8)9/h7-9H,2-4H2,1H3,(H,5,6) |
Clave InChI |
HDUNVICUTAZXTE-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(O)OCCC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)
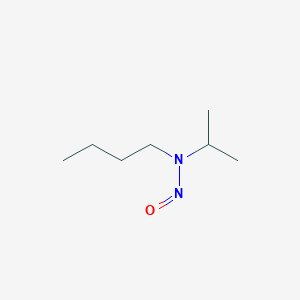

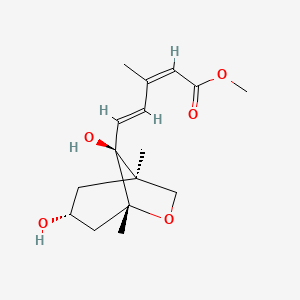
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
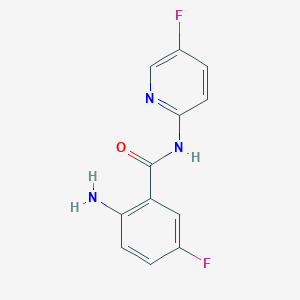
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

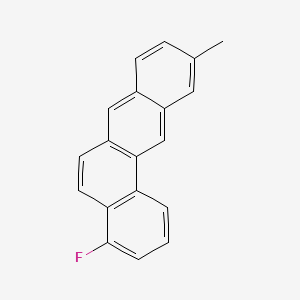
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

